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3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-

Cat. No.: B14717033
CAS No.: 21568-13-8
M. Wt: 210.23 g/mol
InChI Key: UGWKRAADHNADPA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Naphthopyran Ring Systems in Chemical Research

The significance of naphthopyran ring systems in chemical research is deeply rooted in their photochromic properties. This phenomenon, where a compound reversibly changes color upon exposure to light, has been a subject of intense study. A primary commercial application of this property is in the manufacturing of ophthalmic lenses that darken in sunlight and lighten indoors. researchgate.netmdpi.com The underlying mechanism for this behavior is a ring-opening reaction of the pyran moiety to form highly colored, planar merocyanine (B1260669) dyes. researchgate.net

Recent research has also highlighted the mechanochromic nature of naphthopyrans, where mechanical stress induces a similar ring-opening and color change. researchgate.net This has opened up new avenues for their application as molecular force probes in materials science. The synthetic accessibility and the ease with which their properties can be tuned through structural modifications have made naphthopyrans a versatile scaffold for the development of "smart" materials. researchgate.netmdpi.com

Structural Framework and Isomerism within the Naphthopyran Family

The naphthopyran family is characterized by a structural framework consisting of a naphthalene (B1677914) core fused to a pyran ring. Isomerism within this family is determined by the position and orientation of the pyran ring relative to the naphthalene core. The three primary constitutional isomers are:

2H-Naphtho[1,2-b]pyran: An angular isomer where the pyran ring is fused to the 1 and 2 positions of the naphthalene ring.

3H-Naphtho[2,1-b]pyran: Another angular isomer with the pyran ring fused to the 2 and 1 positions of the naphthalene ring.

2H-Naphtho[2,3-b]pyran: A linear isomer.

Both 2H-Naphtho[1,2-b]pyran and 3H-Naphtho[2,1-b]pyran are notable for their photochromic activity, a property not typically observed in the linear isomer. The focus of this article, 3H-Naphtho[2,1-b]pyran-3-one, belongs to the 3H-Naphtho[2,1-b]pyran family and is characterized by a carbonyl group at the 3-position of the pyran ring.

Upon irradiation with UV light, 3H-naphthopyrans undergo a reversible 6π electrocyclic ring-opening reaction, leading to the formation of colored merocyanine isomers. Two key photoisomers are the transoid-cis (TC) and the more stable transoid-trans (TT) forms.

Focus on 3H-Naphtho[2,1-b]pyran-3-one: Research Landscape and Key Derivatizations

Research on 3H-Naphtho[2,1-b]pyran-3-one and its derivatives is primarily centered on the synthesis of novel photochromic and biologically active compounds. The core structure serves as a versatile template for a wide range of chemical modifications.

Key derivatizations often involve the introduction of various substituents at different positions of the naphthopyran ring system. These modifications are aimed at fine-tuning the electronic and steric properties of the molecule, which in turn influences its photochromic behavior, such as the color of the open form, the fading rate, and fatigue resistance. Common synthetic strategies involve the condensation of substituted 2-naphthols with appropriate alkynols or other reagents to construct the pyran ring. For instance, the parent compound, 3H-naphtho[2,1-b]pyran-3-one, can be synthesized from 2-naphthyl propiolate.

Specific Research Relevance of 1-Methyl-3H-Naphtho[2,1-b]pyran-3-one and its Halogenated Analogues

While specific research on "3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-" is not extensively documented in publicly available literature, the influence of methyl and halogen substituents on the broader class of naphthopyrans allows for informed postulations regarding their research relevance.

The introduction of a methyl group at the 1-position of the 3H-Naphtho[2,1-b]pyran-3-one core is expected to influence the electronic and steric environment of the molecule. Electronically, the methyl group acts as a weak electron-donating group, which could subtly alter the absorption spectrum of the compound and its photo-generated merocyanine form. Sterically, the presence of a methyl group at this position could impact the kinetics of the photochromic ring-opening and closing reactions.

Halogenated analogues of this compound are of significant interest due to the profound effect that halogens (Fluorine, Chlorine, Bromine, Iodine) can have on the properties of organic molecules. Halogens can influence:

Photochromic Properties: The electron-withdrawing nature of halogens can lead to a bathochromic (red) shift in the absorption spectrum of the colored merocyanine form. They can also affect the rate of thermal fading of the color.

Biological Activity: The introduction of halogens is a common strategy in medicinal chemistry to enhance the biological activity of a compound. For instance, a brominated 3-amino-1H-naphtho[2,1-b]pyran derivative has been synthesized and investigated for its antimicrobial properties.

Intermolecular Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can influence the crystal packing and solid-state properties of the material.

Data Tables

To illustrate the potential effects of substituents on the properties of 3H-Naphtho[2,1-b]pyran derivatives, the following interactive data tables are provided. The data is generalized from research on the broader naphthopyran class and serves as a predictive guide for the 1-methyl and halogenated analogues of 3H-Naphtho[2,1-b]pyran-3-one.

Table 1: Predicted Influence of Substituents on Photochromic Properties

Substituent at 1-positionExpected Effect on λmax of MerocyanineExpected Effect on Fading Rate
-H (unsubstituted)BaselineBaseline
-CH₃ (Methyl)Minor bathochromic shiftPotential slight decrease
-F (Fluoro)Bathochromic shiftPotential increase
-Cl (Chloro)Bathochromic shiftPotential increase
-Br (Bromo)Significant bathochromic shiftPotential significant increase

Table 2: General Physicochemical Properties of Substituted Naphthopyrans

PropertyGeneral Observation for Methyl SubstitutedGeneral Observation for Halogen Substituted
SolubilityIncreased in nonpolar solventsVariable, can increase lipophilicity
Crystal PackingCan be influenced by steric bulkCan be influenced by halogen bonding
Thermal StabilityGenerally stableGenerally stable

The 3H-Naphtho[2,1-b]pyran-3-one framework represents a valuable scaffold in the design of functional molecules. While direct and extensive research on the 1-methyl derivative and its halogenated analogues appears limited, the well-established principles of substituent effects in the broader naphthopyran family provide a strong foundation for predicting their properties and potential research applications. The introduction of a methyl group is anticipated to subtly tune the electronic and steric characteristics, whereas halogenation offers a powerful tool to significantly modify the photochromic and potentially the biological properties of these compounds. Further targeted synthesis and characterization of these specific derivatives are necessary to fully elucidate their chemical behavior and unlock their potential in materials science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O2 B14717033 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- CAS No. 21568-13-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21568-13-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-methylbenzo[f]chromen-3-one

InChI

InChI=1S/C14H10O2/c1-9-8-13(15)16-12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8H,1H3

InChI Key

UGWKRAADHNADPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C3=CC=CC=C3C=C2

Origin of Product

United States

Spectroscopic and Advanced Characterization for Structural and Mechanistic Elucidation

Infrared (IR) Spectroscopy

Without access to primary research data detailing the spectroscopic and advanced characterization of “3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-”, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which focuses entirely on this detailed analytical data, cannot be fulfilled.

Therefore, the article cannot be generated as the foundational scientific information is not available in the public domain.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is a fundamental tool for probing the electronic transitions within molecules. For photochromic compounds like many naphthopyran derivatives, this technique is indispensable for characterizing the distinct absorption profiles of their different isomeric forms.

The photochromic behavior of naphthopyrans involves the reversible transformation between a colorless closed form (the naphthopyran itself) and a colored open form (a merocyanine (B1260669) dye). This transformation is initiated by the absorption of UV light, which cleaves a C-O bond in the pyran ring. Each of these forms possesses a unique system of conjugated π-electrons and, consequently, a distinct UV-Vis absorption spectrum.

The closed form of naphthopyrans typically exhibits strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic naphthalene (B1677914) core. Upon irradiation with UV light, the molecule undergoes a structural rearrangement to the open, colored form. This open isomer has a more extended conjugated system, which results in a significant bathochromic (red) shift of the absorption maximum into the visible region of the electromagnetic spectrum. This change in absorption is what accounts for the observed color. The specific absorption maxima and molar extinction coefficients are highly dependent on the substitution pattern of the naphthopyran scaffold and the polarity of the solvent. For instance, the introduction of heterocyclic substituents can lead to significant bathochromic shifts in the spectra of the open forms. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Representative Naphthopyran Derivatives

Compound/Form Solvent Absorption Maximum (λmax, nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Generic Closed Form Toluene ~340-380 Not specified
Generic Open Form (TC) Toluene ~430 Not specified
Generic Open Form (TT) Toluene ~430 Not specified

Note: This table is illustrative and based on general data for the naphthopyran class of compounds, as specific data for "3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-" was not found.

Time-resolved absorption spectroscopy is a powerful technique used to monitor the transient species and reaction kinetics of photochemical processes on timescales ranging from femtoseconds to seconds. For photochromic naphthopyrans, this method allows for the direct observation of the formation and decay of the colored open forms, providing crucial information about the lifetimes of these species and the mechanisms of the photochromic and thermochromic reactions. nih.govnih.gov

Upon flash photolysis with a UV laser pulse, the decay of the transient absorption of the colored form can be monitored at its absorption maximum. The decay kinetics are often complex and can be fitted to multi-exponential functions, indicating the presence of multiple open-form isomers that revert to the closed form at different rates. For example, in some 3,3-diphenyl-3H-naphtho[2,1-b]pyran derivatives, two colored species are formed: a transoid-cis (TC) isomer that fades relatively quickly and a transoid-trans (TT) isomer that has a much longer lifetime. nih.gov The rates of these thermal fading processes are influenced by factors such as the substituents on the naphthopyran skeleton and the viscosity of the medium. researchgate.net

Table 2: Representative Kinetic Data for the Thermal Fading of Photochromic Naphthopyrans

Isomer Lifetime
transoid-cis (TC) Seconds to minutes nih.gov

Note: The kinetic data presented are for illustrative purposes based on related naphthopyran compounds and may not be representative of "3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-".

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

For example, the crystal structure of 3,3-diphenyl-6-morpholino-3H-naphtho[2,1-b]pyran has been determined, providing insights into the relationship between the pyran substructure and the compound's photochromism. researchgate.net Similarly, the crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one, a related but distinct compound, has been elucidated, showing a distorted half-chair conformation for the hydropyran ring. nih.govnih.gov Such studies also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the packing of molecules in the crystal lattice and potentially affect the photochromic properties in the solid state.

While a crystal structure for "3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-" has not been reported in the surveyed literature, data from analogous structures provide a basis for understanding its likely solid-state conformation.

Table 3: Illustrative Crystallographic Data for a Related Naphthopyran Derivative (3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one)

Parameter Value
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
a (Å) 7.3612 (3) nih.gov
b (Å) 17.8540 (9) nih.gov
c (Å) 11.9465 (6) nih.gov
β (°) 105.697 (2) nih.gov

Note: This data is for a related compound and is provided for illustrative purposes.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity. For "3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-", with a molecular formula of C₁₄H₁₀O₂, the theoretical elemental composition can be calculated.

**Table 4: Theoretical Elemental Analysis for 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- (C₁₄H₁₀O₂) **

Element Symbol Atomic Mass Number of Atoms Total Mass Mass Percentage (%)
Carbon C 12.011 14 168.154 79.98
Hydrogen H 1.008 10 10.080 4.79
Oxygen O 15.999 2 31.998 15.22

| Total | | | | 210.232 | 100.00 |

Experimental data from elemental analysis of a synthesized sample would be compared to these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the correct elemental composition of the compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are a cornerstone for investigating the molecular properties of naphthopyranones and related heterocyclic systems. Methodologies such as Density Functional Theory (DFT) and Ab initio methods are frequently employed to elucidate electronic structure, molecular geometry, and spectroscopic properties. For instance, DFT calculations at the B3LYP/6-311G** level have been successfully used to study the tautomerization, vibrational spectra, and electronic properties of other pyran-2-one derivatives. scifiniti.com Similarly, calculations at the PBE/6-31+G(d) level have been applied to the closely related 1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one. bris.ac.uk These studies indicate that such methods are robust for analyzing the title compound.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional conformation of a molecule. For pyran-2-one systems, DFT calculations have shown that the pyran ring is typically planar, a feature that arises from the conjugated π-system. scifiniti.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, quantum chemical methods are used to probe the electronic landscape of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity. In a typical pyran-2-one, the HOMO and LUMO are primarily located on the pyran ring, indicating that this is the most reactive region of the molecule. scifiniti.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability.

Table 1: Typical Outputs from Ground State Quantum Chemical Calculations for Pyranone Systems.
Calculated PropertySignificanceExample Computational Method
Optimized Molecular GeometryProvides the most stable 3D structure, including bond lengths and angles.DFT (e.g., B3LYP/6-311G**)
HOMO/LUMO EnergiesIndicates regions of electron-donating and electron-accepting ability; the energy gap relates to chemical reactivity.DFT, Hartree-Fock (HF)
Molecular Electrostatic Potential (MEP)Maps charge distribution, identifying nucleophilic and electrophilic sites.DFT, HF
Mulliken Atomic ChargesQuantifies the partial charge on each atom in the molecule.DFT, HF

Computational methods are also instrumental in understanding the behavior of molecules upon absorption of light. For derivatives of 1-methyl-3H-benzo[f]chromen-3-one, quantum chemical calculations have been used to explain their spectroscopic behavior, including absorption and fluorescence properties. researcher.life

Calculations for excited states, often performed using methods like Configuration Interaction Singles (CIS), can predict the energies of electronic transitions, which correspond to peaks in a UV-Vis absorption spectrum. researcher.life For certain derivatives of the title compound that exhibit tautomerism (the migration of a proton), quantum calculations can determine the relative stability of the different tautomeric forms (e.g., enol vs. keto) in both the ground and excited states. These calculations also reveal the energy barrier for proton transfer between the forms, which can be crucial for understanding phenomena like ionochromism (color change upon binding ions). researcher.life

Table 2: Application of Excited State Calculations to Naphthopyranone Derivatives.
ApplicationComputational InsightExample Method
Spectroscopic BehaviorExplanation of UV-Vis absorption and fluorescence spectra.Time-Dependent DFT (TD-DFT), CIS
TautomerismDetermination of the relative stability of enol and keto forms in ground and excited states.HF, DFT, CIS
IonochromismModeling the change in electronic structure and spectra upon complexation with cations or anions.DFT, TD-DFT

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

Based on a review of the scientific literature, dedicated studies employing molecular dynamics (MD) simulations specifically for the conformational analysis or reaction pathways of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- have not been reported. Such simulations are typically used for larger, more flexible molecules or to model interactions in a solvent environment over time.

Modeling of Reaction Mechanisms and Energy Landscapes

While MM-DFT calculations have been noted in the context of reaction intermediates for the parent 3H-naphtho[2,1-b]pyran-3-one structure, detailed energy landscapes for specific reactions of the 1-methyl derivative are not broadly available. uni-koeln.de

The extensive research into photoisomerization pathways is characteristic of the photochromic 3,3-disubstituted 3H-naphtho[2,1-b]pyrans. These molecules undergo a light-induced cleavage of the pyran ring to form colored merocyanine (B1260669) isomers. The title compound, 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-, possesses a carbonyl group at the 3-position (a coumarin-like scaffold), which imparts fundamentally different chemical and photochemical properties. Consequently, it does not undergo this type of photoisomerization, and computational studies on such pathways for this compound are not found in the literature.

A survey of available scientific literature did not yield studies containing theoretical predictions for the mechanochemical activation of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-.

In Silico Prediction of Structure-Property Relationships

Computational, or in silico, methods are pivotal in modern medicinal chemistry for predicting the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential biological activities of chemical compounds before their synthesis. researchgate.net These approaches, including Quantitative Structure-Activity Relationship (QSAR) models, help to prioritize lead candidates and reduce failures in later-stage drug development. nih.gov

While specific, in-depth computational studies exclusively focused on 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- are limited in publicly accessible literature, its structure-property relationships can be inferred by analyzing its core scaffold, 3H-Naphtho[2,1-b]pyran-3-one, and by applying theoretical principles to understand the influence of the 1-methyl substituent.

Physicochemical Properties of the Parent Scaffold

The foundational step in any in silico analysis is the calculation of key physicochemical descriptors. For the parent compound, 3H-Naphtho[2,1-b]pyran-3-one, publicly available databases provide computed property data that serve as a baseline for predicting its behavior. These descriptors are crucial for assessing drug-likeness, often evaluated against criteria such as Lipinski's Rule of Five.

Table 1: Computed Physicochemical Properties for 3H-Naphtho[2,1-b]pyran-3-one Data sourced from PubChem CID 165218. nih.gov

PropertyValue
Molecular Formula C₁₃H₈O₂
Molecular Weight 196.20 g/mol
XLogP3 (Lipophilicity) 2.6
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 0
Topological Polar Surface Area (TPSA) 26.3 Ų
Formal Charge 0
Complexity 295

The data for the parent scaffold indicate good oral bioavailability potential according to Lipinski's rules (Molecular Weight < 500, LogP < 5, H-bond Donors < 5, H-bond Acceptors < 10). The low TPSA suggests good potential for cell membrane permeability.

Influence of the 1-Methyl Substituent

The introduction of a methyl group at the C-1 position to form 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- is expected to systematically alter these baseline properties. The methyl group increases the molecule's size and lipophilicity while having a minimal impact on its polarity or hydrogen bonding capability. These modifications can be estimated through computational models to predict the derivative's behavior.

Table 2: Comparative Analysis of Predicted Properties Properties for the 1-methyl derivative are estimated based on the addition of a methyl group to the parent scaffold.

Property3H-Naphtho[2,1-b]pyran-3-one3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-Expected Change
Molecular Formula C₁₃H₈O₂C₁₄H₁₀O₂Addition of CH₂
Molecular Weight ( g/mol ) 196.20~210.22Increase
XLogP3 (Lipophilicity) 2.6> 2.6Increase
Hydrogen Bond Donors 00No Change
Hydrogen Bond Acceptors 22No Change
Topological Polar Surface Area (TPSA) 26.3 Ų26.3 ŲNo Change

This comparative analysis suggests that 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- would also exhibit favorable drug-like properties. The primary effect of methylation is the increase in lipophilicity (LogP), which can influence both absorption and metabolism. An increase in LogP may enhance membrane permeability but could also lead to increased binding to metabolic enzymes like cytochrome P450s or plasma proteins.

In studies of related heterocyclic systems, such as naphthofuranones, in silico ADME predictions are routinely used to assess parameters like gastrointestinal absorption, blood-brain barrier permeability, and potential as a substrate for enzymes like P-glycoprotein. nih.govresearchgate.net Similar computational workflows could be applied to 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- to generate a comprehensive pharmacokinetic and safety profile, thereby guiding further experimental investigation into its potential as a therapeutic agent.

Derivatives, Analogues, and Structure Property Relationships of 3h Naphtho 2,1 B Pyran 3 One Systems

Synthesis and Characterization of Substituted Naphthopyranone Analogues

The most robust and widely used method for synthesizing 3H-naphtho[2,1-b]pyran analogues is the acid-catalyzed condensation of a 2-naphthol (B1666908) derivative with a corresponding 1,1-diarylprop-2-yn-1-ol. nih.govresearchgate.net This reaction is typically catalyzed by acids such as para-toluenesulfonic acid (TsOH) or heterogeneous catalysts like acidic alumina (B75360), the latter being common for large-scale syntheses. rsc.org The process involves the in situ generation of a naphthyl propargyl ether, which then undergoes a thermal rearrangement to yield the final naphthopyran product. rsc.org This synthetic approach is highly versatile due to the commercial availability and straightforward preparation of a wide variety of substituted naphthols and propargyl alcohols, allowing for extensive structural modifications. nih.gov

Following synthesis, the chemical structures of the resulting naphthopyranone analogues are rigorously confirmed using standard analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the molecular framework and substituent placement. researchgate.net For crystalline compounds, X-ray diffraction analysis can provide definitive structural elucidation, offering insights into the relationship between the solid-state conformation and its photochromic activity. researchgate.net

Impact of Substituents on Chemical Reactivity and Stability

Substituents on the 3H-naphtho[2,1-b]pyran skeleton exert profound control over the molecule's chemical reactivity and the stability of its photo-generated isomers. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—can influence the energy barriers for both the ring-opening and ring-closing reactions. For instance, electron-donating groups at the para-position of the geminal aryl rings at the C3-position are known to accelerate the rate of thermal reversion (fading) of the colored merocyanine (B1260669) form. rsc.org

Steric effects, particularly from bulky substituents, play a crucial role in the reactivity and kinetics of naphthopyran systems. While the specific influence of a 1-methyl group is part of a broader principle, the impact of steric hindrance is well-documented for substituents at the ortho-positions of the C3-aryl rings. researchgate.netrsc.org Large ortho-substituents introduce significant steric hindrance that impedes the conformational changes required for the thermal ring-closing reaction. rsc.org This process is believed to proceed through a cis-cisoid stereoisomer, and the formation of this intermediate is sterically hindered by bulky ortho-groups. researchgate.netrsc.org This hindrance results in a significant reduction in the rate of thermal fading, thereby increasing the lifetime of the colored state. researchgate.net The degree of this rate retardation scales with the size of the ortho-substituent, demonstrating a clear steric, rather than electronic, effect. rsc.org This principle allows for the decoupling of color and fade kinetics, enabling the design of long-lived colored isomers. rsc.org

Structure-Photochromic Property Relationships

The color of the photo-generated merocyanine dye is determined by its maximum absorption wavelength (λmax) in the visible spectrum. This can be precisely controlled through the electronic properties of substituents on the naphthopyran structure. msu.edu

Para-Substituents: Placing electron-donating groups, such as alkoxy or secondary amine groups, at the para-position of the C3-aryl rings leads to a bathochromic shift (a shift to longer wavelengths), resulting in colors from red and purple to blue. researchgate.netrsc.org The stronger the electron-donating character, the larger the shift.

Meta-Substituents: Meta-substituents adjacent to a para-donor group can fine-tune the color by sterically forcing the donor group to twist out of the plane of the π-system, which reduces conjugation and causes a hypsochromic (blue) shift. researchgate.netrsc.org

Ortho-Substituents: Ortho-substituents on the aryl rings can also cause a moderate bathochromic shift of 15-17 nm. rsc.org

Substituent TypePositionExample GroupEffect on λmaxResulting Color Range
Electron-Donatingpara-Aryl-OCH₃, -N(C₄H₈)Bathochromic ShiftYellow to Purple/Blue
Sterically Bulkymeta-Aryl (adjacent to para-donor)-CH₃Hypsochromic ShiftFine-tuning of color
Variousortho-Aryl-CH₃, -OCH₃Moderate Bathochromic ShiftShift of ~15-17 nm

The speed at which the colored merocyanine reverts to the colorless naphthopyran is a critical parameter for practical applications. This thermal fading rate can be tuned over several orders of magnitude through substituent modification.

Electron-Donating Groups: Strong electron-donating groups at the para-position of the aryl rings significantly increase the rate of thermal fading. rsc.orgrsc.org

Steric Hindrance: Conversely, introducing bulky substituents at the ortho-position of the aryl rings dramatically decreases the fading speed by sterically hindering the ring-closure mechanism. researchgate.netrsc.orgresearchgate.net This effect is powerful enough to counteract the rate-accelerating effect of para-electron-donating groups, allowing for the creation of photochromes that are both deeply colored and slow-fading. rsc.org

Substituent TypePositionExample GroupEffect on Fading Rate (Reversion)Resulting Half-Life (t₁/₂)
Electron-Donatingpara-Aryl-N(C₄H₈)Increases RateShorter (Faster Fading)
Sterically Bulkyortho-Aryl-CH₃, -C(CH₃)₃Decreases RateLonger (Slower Fading)
Protonation of Donor Grouppara-Aryl-N(CH₃)₂ → -N⁺H(CH₃)₂Increases RateRapid Fading

Protonation of N,N-disubstituted amino groups has also been explored as a strategy to induce rapid fading at ambient temperature. rsc.org

A significant challenge in the application of 3H-naphthopyrans is the formation of multiple photoisomers upon UV irradiation. The initial product is typically a transoid-cis (TC) isomer, which can subsequently photoisomerize to a more thermally stable, long-lived transoid-trans (TT) isomer. mdpi.comnih.gov This TT isomer is often responsible for undesirable residual color after the UV source is removed, which is a hindrance in applications like photochromic lenses. nih.gov Consequently, significant research has focused on molecular design strategies to suppress or eliminate the formation of the TT isomer. mdpi.comnih.gov

One successful strategy involves the substitution of a methoxy (B1213986) group at the 10-position of the naphthopyran core. mdpi.comnih.govresearchgate.net This modification alters the potential energy landscape of the excited state. It promotes an alternative deactivation pathway known as bicycle-pedal isomerization, which bypasses the formation of the TT isomer and instead efficiently repopulates the ground state of the desired TC isomer. mdpi.comnih.gov This leads to a significant reduction in the formation yield of the unwanted long-lived species. mdpi.com

Another effective approach is the introduction of a 5-hydroxy substituent. This creates the possibility for an excited-state intramolecular proton transfer (ESIPT) to occur. allegheny.edu ESIPT is a highly efficient and ultrafast deactivation channel that competes with the TC to TT photoisomerization, effectively blocking the formation of the persistent colored isomer, especially in nonpolar solvents. allegheny.edu These targeted molecular modifications provide a rational basis for designing next-generation photochromic materials with improved performance characteristics. nih.gov

Structure-Mechanochemical Property Relationships of 3H-Naphtho[2,1-b]pyran Systems

The application of mechanical force to polymers can initiate specific chemical transformations in embedded mechanically sensitive molecules, known as mechanophores. rsc.org Naphthopyrans, which undergo a reversible 6π electrocyclic ring-opening reaction to form colored merocyanine dyes, have emerged as a highly versatile class of mechanophores. nih.govsemanticscholar.orgrsc.org This transformation from a colorless to a colored state provides a direct visual report of stress and strain in polymeric materials. rsc.org The effectiveness and characteristics of this response are deeply rooted in the molecular structure of the naphthopyran system, particularly the points of attachment to the polymer network and the nature of its chemical substituents. rsc.orgacs.org

Influence of Polymer Attachment Regiochemistry on Force Transduction

The conversion of a naphthopyran into its colored merocyanine form within a polymer matrix is achieved by applying mechanical force to cleave the labile C–O bond in the pyran ring. semanticscholar.orgacs.org Research has demonstrated that the efficiency of this mechanochemical activation is critically dependent on the regiochemistry of the polymer attachment points. acs.orgnih.gov The specific locations where the polymer chains are covalently linked to the naphthopyran scaffold dictate how the external tensile force is transduced to the target bond. semanticscholar.orgresearchgate.net

Studies on 3H-naphthopyran regioisomers have shown that only a particular substitution pattern results in successful mechanochemical activation. acs.orgnih.gov For the force to be effectively channeled to break the scissile C–O bond, the bond must be properly aligned with the direction of the applied force. acs.orgsemanticscholar.org If the polymer chains are attached in a way that does not create this alignment, the molecule will be mechanochemically inactive. acs.orgnih.gov

For instance, investigations involving three distinct 3H-naphthopyran regioisomers, where polymer chains were attached at the para-position of an aryl group and varied at the 5-, 8-, or 9-position of the naphthopyran core, revealed significant differences in reactivity. rsc.org Density functional theory (DFT) calculations using the constrained geometries simulates external force (CoGEF) method predicted that only the isomer with attachment points creating a near-linear pulling axis through the target C-O bond would be reactive. rsc.orgacs.org Experimental results confirmed this trend, showing that two of the regioisomers were mechanochemically inactive, highlighting the paramount importance of attachment regiochemistry in mechanophore design. acs.orgnih.govsemanticscholar.org This principle underscores that altering the attachment points can effectively switch mechanochemical activation on or off. researchgate.net

Naphthopyran Regioisomer (Attachment Points)Alignment of C-O Bond with Force VectorPredicted Mechanochemical Reactivity (DFT)Observed Mechanochromic ResponseReference
Aryl (para) and Naphthalene (B1677914) (5-position)OptimalActiveColor change observed rsc.orgacs.org
Aryl (para) and Naphthalene (8-position)SuboptimalInactiveNo color change rsc.orgacs.org
Aryl (para) and Naphthalene (9-position)PoorInactiveNo color change rsc.orgacs.org

Designing for Tunable Mechanochromic Response

The versatility of the naphthopyran framework allows for the rational design of mechanophores with highly tunable mechanochromic behaviors. rsc.orgcore.ac.uk By strategically modifying the naphthopyran structure, it is possible to control the properties of the force-generated merocyanine dye, such as its color and thermal stability (fading kinetics). rsc.orgmorressier.com The extensive structure-property relationships established for naphthopyran photoswitches serve as a valuable guide for designing mechanophores with predictable and tailored responses. nih.govrsc.org

Strategic structural modifications can lead to dramatic differences in the color and fading behavior of the corresponding merocyanine dyes. rsc.org For example, the introduction of an electron-donating pyrrolidine (B122466) substituent can shift the color of the activated mechanophore from orange-yellow to purple. rsc.orgrsc.org This is due to the substituent's effect on the electronic structure of the resulting merocyanine, which alters its maximum absorption wavelength (λmax).

Furthermore, the rate of thermal electrocyclization, which is the process of the colored merocyanine reverting to the colorless naphthopyran, can be controlled through both electronic and steric factors. rsc.org Substituents at the ortho position of the aryl rings at the 3-position can sterically hinder the rotation required for ring-closing, significantly slowing the fading process and leading to more persistent coloration after mechanical activation. researchgate.netrsc.org This allows for the creation of derivatives that exhibit either fast-fading or persistent coloration after the mechanical stress is relaxed. rsc.org The modularity of this platform has been demonstrated by blending different naphthopyran mechanophores to create materials with complex, multicolor mechanochromic behaviors and multimodal sensing capabilities. rsc.orgcore.ac.uk

Structural ModificationEffectResulting Mechanochromic PropertyReference
Introduction of electron-donating group (e.g., pyrrolidine)Alters electronic structure of merocyanineBathochromic shift in absorption (e.g., color changes from orange-yellow to purple) rsc.orgrsc.org
Introduction of electron-donating group at para-position of 3-aryl moietyAlters electronic structure and stabilitySignificantly increases the fading speed of the colored form rsc.org
Introduction of bulky ortho-substituents on 3-aryl moietySteric hindrance to ring-closing reactionDecreased rate of thermal reversion, leading to persistent coloration researchgate.net
Varying alkyl tether position (e.g., 5-alkoxy vs. 5-alkyl)Alters absorption spectrumBathochromic shift in the absorption of the parent naphthopyran core.ac.ukrsc.org

Advanced Applications and Research Frontiers

Smart Materials and Stimuli-Responsive Systems

The 3H-naphtho[2,1-b]pyran scaffold is a cornerstone in the development of smart materials, primarily due to its ability to undergo significant structural and, consequently, property changes in response to external stimuli like light and mechanical force.

Photochromic Materials in Non-Ophthalmic Optical Technologies

Derivatives of 3H-naphtho[2,1-b]pyran are renowned for their photochromic behavior. This phenomenon involves a reversible transformation between two isomers with different absorption spectra upon exposure to electromagnetic radiation. researchgate.netresearchgate.net The process is based on a reversible 6π-electrocyclic ring-opening reaction. nih.gov When irradiated with UV light, the colorless, closed-ring naphthopyran structure opens to form a highly colored, planar merocyanine (B1260669) dye. nih.gov In the absence of UV light, the molecule thermally reverts to its colorless, stable state. nih.gov

This switching capability is being explored for several non-ophthalmic applications:

Optical Switches: The ability to change from a state of low absorption to high absorption in the visible spectrum allows these molecules to function as light-controlled switches in optical communication systems.

Data Storage: The two distinct states (colored and colorless) can represent binary data (0 and 1), making naphthopyran-based materials candidates for high-density, rewritable optical data storage systems. researchgate.netresearchgate.net Research focuses on optimizing the stability of both states, the switching speed, and the fatigue resistance, which is the number of times the molecule can be switched before degradation. researchgate.net

Mechanochromic Sensors and Force-Responsive Polymers

The same ring-opening reaction that drives photochromism in naphthopyrans can also be initiated by mechanical force. nih.govnih.gov This property, known as mechanochromism, has positioned naphthopyran derivatives as highly effective mechanophores—molecular units that respond to mechanical stress. nih.govsemanticscholar.org

When integrated into a polymer chain, the mechanical force applied to the bulk material can be transferred to the naphthopyran unit, inducing the C-O bond in the pyran ring to rupture and form the colored merocyanine. acs.orgillinois.edu This visible color change provides a direct indication of stress or strain within the material.

Key research findings in this area include:

Stress Sensing: Polymers embedded with naphthopyran mechanophores can visualize stress concentrations, micro-cracking, and material fatigue before catastrophic failure occurs. nih.gov

Tunable Response: The sensitivity of the mechanophore and the color and fading kinetics of the resulting merocyanine can be precisely tuned through strategic structural modifications to the naphthopyran scaffold. rsc.org

Regiochemistry Dependence: The effectiveness of the mechanochemical activation is critically dependent on the points of attachment to the polymer chain, as this determines how force is transmitted to the target bond. acs.orgillinois.edu

This technology is paving the way for self-reporting materials that can signal damage or overload in structural components, coatings, and soft robotics.

Table 1: Stimuli-Responsive Properties of 3H-Naphtho[2,1-b]pyran Derivatives
PropertyStimulusMechanismResulting FormKey Application
PhotochromismUV LightReversible 6π-electrocyclic ring-openingColored Merocyanine DyeOptical Switches, Data Storage researchgate.netresearchgate.net
MechanochromismMechanical ForceForce-induced C-O bond scissionColored Merocyanine DyeStress Sensors, Force-Responsive Polymers nih.govnih.govacs.org

Integration into Organo-electronic Devices

The unique electronic properties of naphthopyran derivatives, particularly their ability to absorb light and exist in different isomeric forms, make them suitable for integration into organo-electronic devices. Research has demonstrated their use in dye-sensitized solar cells (DSSCs). nih.gov

In this context, a diaryl-naphthopyran-based dye acts as a photosensitizer. It absorbs light, leading to an excited state from which an electron can be injected into the semiconductor material (e.g., TiO2), thus generating a photocurrent. The photochromic nature of these dyes allows for the creation of "photo-chromo-voltaic" cells that can adapt their light absorption and electricity generation in response to light intensity. nih.gov Furthermore, their application in electronic display systems is also an area of interest. researchgate.netresearchgate.net

Fluorescent Probes and Dyes

While the naphthopyran unit itself is not typically known for strong native fluorescence, its photochromic switching ability can be harnessed to control the fluorescence of other molecules. By conjugating a fluorescent dye (fluorophore) to a photochromic naphthopyran, it is possible to create a molecular system where the fluorescence can be turned "on" and "off". rsc.orgresearchgate.net

The mechanism often relies on Förster Resonance Energy Transfer (FRET) or other quenching processes. In one state (e.g., the closed, colorless form), the fluorophore can emit light upon excitation. After switching the naphthopyran to its colored, open form with UV light, the absorption spectrum of the merocyanine can overlap with the emission spectrum of the fluorophore. This allows the energy from the excited fluorophore to be transferred to the merocyanine instead of being released as light, effectively quenching the fluorescence. rsc.orgresearchgate.net This process is reversible, restoring fluorescence when the naphthopyran returns to its closed form. This "on-off" switching capability is highly desirable for applications in advanced imaging and sensing. rsc.org

Biological and Medicinal Chemistry Research (In Vitro Studies)

The naphthopyran skeleton is a privileged scaffold found in various natural products and has been a focus of medicinal chemistry research for developing new therapeutic agents.

Exploration of Antimicrobial Activities in Vitro

Numerous studies have focused on synthesizing novel derivatives of naphtho[2,1-b]pyran and evaluating their potential as antimicrobial agents. These in vitro studies test the compounds against a panel of clinically relevant bacteria and fungi to determine their efficacy.

For instance, research has shown that fusing pyrimidine (B1678525) and triazole rings to the naphthopyran structure can yield compounds with significant antimicrobial activity. srce.hrnih.govresearchgate.net These derivatives have been tested against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), as well as fungi. srce.hrresearchgate.netmedcraveonline.com The activity is often dependent on the specific substituents and their positions on the fused-ring system.

Table 2: Summary of In Vitro Antimicrobial Studies on Naphtho[2,1-b]pyran Derivatives
Compound ClassTested OrganismsObserved ActivityReference
Naphtho[2,1-b]pyrano[2,3-d]pyrimidinesGram-positive and Gram-negative bacteriaSome derivatives exhibited pronounced antimicrobial activities. srce.hr
Pyrano[3,2-e] nih.govnih.govsemanticscholar.orgtriazolo[1,5-c]pyrimidines (derived from naphthopyran)Gram-positive and Gram-negative bacteriaPronounced antimicrobial activities observed for certain derivatives. srce.hr
Naphtho[1',2':5,6]pyrano[2,3-d]pyrimidinesBacteria and FungiAntimicrobial activity was shown for some of the synthesized compounds. nih.gov
Naphtho[2,1-b]furan derivativesGram-positive bacteria, Gram-negative bacteria, and FungiSome compounds showed promising effects against the tested microorganisms. researchgate.netmedcraveonline.com

These studies highlight the potential of the naphtho[2,1-b]pyran core as a template for the development of new classes of antimicrobial drugs.

In Vitro Anticancer and Cytotoxic Activity Investigations

The naphthopyran scaffold is a core component of numerous molecules investigated for their potential as anticancer agents. researchgate.net While direct cytotoxic data for 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- is not available, studies on related naphthopyran and naphthalene-containing derivatives demonstrate significant antiproliferative activity against a range of human cancer cell lines.

For instance, a series of novel naphthalene-substituted triazole spirodienones displayed potent antiproliferative effects. nih.gov These compounds were tested against triple-negative human breast carcinoma (MDA-MB-231), cervical epithelioid carcinoma (HeLa), and metastatic non-small cell lung carcinoma (A549). nih.gov The results showed high inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range. nih.gov

Similarly, derivatives of the isomeric naphtho[1,2-b]pyran scaffold have been evaluated. A series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles were found to be cytotoxic with nanomolar IC₅₀ values. nih.gov Furthermore, naphth[1,2-d]imidazole derivatives, synthesized from the related naphthoquinone β-lapachone, showed selective cytotoxicity towards leukemic (HL-60) and colon cancer (HCT-116) cells, with IC₅₀ values in the micromolar range. mdpi.com

These findings underscore the potential of the broader naphthopyran chemical family as a source of new cytotoxic agents. Future in vitro studies on 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- would be essential to determine if it shares the anticancer potential observed in its structural relatives.

Table 1: Cytotoxic Activity of Selected Naphthalene-Containing Compounds

Compound Class Cell Line IC₅₀ (µM)
Naphthalene-substituted triazole spirodienones nih.gov MDA-MB-231 0.03 - 0.26
HeLa 0.07 - 0.72
A549 0.08 - 2.00
Naphth[1,2-d]imidazoles mdpi.com HL-60 8.71 - 29.92

Enzyme Inhibition Studies in Biochemical Assays

The biological activity of naphthopyran derivatives often stems from their ability to interact with and inhibit specific enzymes or proteins crucial for cancer cell survival and proliferation. Research into a series of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles identified them as highly potent inhibitors of the c-Myb transcription factor. nih.gov The c-Myb proto-oncogene is upregulated in various leukemias and solid tumors, making it a viable target for cancer therapy. nih.gov

In addition to transcription factor inhibition, these naphthopyran analogs were also identified as microtubule-targeting agents (MTAs). nih.gov They were shown to inhibit the polymerization of tubulin and destabilize microtubules in living cells, an action comparable to established MTAs like combretastatin-A4. nih.gov This dual mechanism of action—c-Myb inhibition and microtubule destabilization—highlights the potential for developing multi-targeting anticancer drugs from the naphthopyran scaffold. nih.gov Other naphthalene (B1677914) derivatives have also been reported as potent inhibitors of enzymes like topoisomerases and protein-tyrosine phosphatases. nih.gov These studies suggest that 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- could potentially exhibit inhibitory activity against various enzymes, a hypothesis that warrants investigation through targeted biochemical assays.

Table 2: Enzyme/Protein Inhibition by Naphthopyran Analogs

Compound Class Target Activity
2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles nih.gov c-Myb Transcription Factor Potent Inhibition

In Vitro DNA Interaction Studies

The interaction of small molecules with DNA is a well-established mechanism for many anticancer drugs. While specific studies on the DNA interaction of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- are not documented in the available literature, the planar aromatic nature of the naphthopyran ring system is a structural feature common to many DNA intercalating agents. These molecules can insert themselves between the base pairs of the DNA double helix, leading to conformational changes that can disrupt DNA replication and transcription, ultimately triggering cell death. Research on other classes of compounds with planar heterocyclic systems has demonstrated various modes of DNA interaction. However, without direct experimental evidence such as UV-Visible spectroscopy, fluorescence quenching assays, or viscosity measurements for 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-, its ability to interact with DNA remains speculative. Future research is required to explore this potential mechanism of action.

Structure-Activity Relationship (SAR) Derivation for Biological Targets

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates. For the naphthopyran class of compounds, several SAR studies on related derivatives provide valuable insights.

In the investigation of 2-amino-4-aryl-4H-naphtho[1,2-b]pyran-3-carbonitriles as c-Myb inhibitors, the substitutions on the 4-aryl ring were found to be critical for activity. nih.gov For example, the fusion of the naphthopyran backbone with a 3,5-dimethoxy-4-propargyloxy moiety generated a highly potent, pleiotropic compound that combined c-Myb inhibition with microtubule-targeting and antiangiogenic effects. nih.gov This indicates that the nature of the substituent at the 4-position significantly influences the biological activity profile.

In a separate study on naphthalene-substituted triazole spirodienones, it was observed that the introduction of a methyl group at a specific position (R³) led to a significant decrease in antiproliferative activity against the A549 cell line. nih.gov Conversely, the presence of a carbonyl group on the spirodienone ring was found to enhance the inhibitory activity against cell proliferation. nih.gov These findings highlight the sensitivity of the biological activity to minor structural modifications.

Deriving a specific SAR for 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- would necessitate the synthesis and biological evaluation of a focused library of analogs, systematically modifying the substituents on the naphthopyran core. Key positions for modification would include the 1-methyl group and substitutions on the aromatic naphthalene rings to probe the effects on cytotoxicity, enzyme inhibition, and target selectivity.

Conclusion and Outlook

Summary of Current Research Directions for 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-

Current research on the broader class of 3H-Naphtho[2,1-b]pyrans is predominantly focused on their remarkable photochromic properties. researchgate.netresearchgate.net These molecules can undergo a reversible ring-opening reaction upon exposure to UV light, transforming from a colorless, closed form (naphthopyran) to a colored, open form (photomerocyanine). wikipedia.org This has led to their extensive investigation and commercial application in ophthalmic lenses, optical switches, and data storage. researchgate.net

However, specific research directions for 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- are not well-documented in publicly available literature. The presence of the ketone group at the 3-position and the methyl group at the 1-position significantly alters the electronic and steric landscape of the molecule compared to the more commonly studied 3,3-disubstituted naphthopyrans.

Based on the general understanding of naphthopyran chemistry, potential research directions for this specific derivative could include:

Exploration of Photophysical Properties: Investigating whether the "3-one" and "1-methyl" substitutions quench, enhance, or modify the photochromic behavior. The carbonyl group, being a chromophore itself, could lead to complex photophysical pathways.

Novel Synthetic Methodologies: Developing efficient and regioselective synthetic routes to access this and related 1- and 3-substituted naphthopyrans. Current synthetic strategies often focus on derivatives with different substitution patterns. researchgate.net

Biological Activity Screening: The naphthopyran scaffold is found in some natural products with biological activity. researchgate.net The unique functionality of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- could impart interesting pharmacological properties, warranting screening for activities such as antimicrobial or anticancer effects. researchgate.netnih.govnih.gov

Identified Gaps in Current Knowledge and Future Research Needs

The primary gap in knowledge is the fundamental characterization of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- . There is a clear need for foundational research to elucidate its basic properties.

Key Knowledge Gaps:

Research AreaSpecific Unanswered Questions
Photochemistry Does it exhibit photochromism? If so, what are the kinetics and quantum yields of the process? What is the structure and stability of the photogenerated species?
Spectroscopy What are its detailed NMR, IR, UV-Vis, and fluorescence spectral data?
Reactivity How does the ketone functionality influence the reactivity of the pyran ring? Can it participate in condensation or other derivatization reactions?
Biological Activity Does this compound possess any significant biological or pharmacological properties?

Future research should prioritize the synthesis of an authentic sample of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- to enable a thorough investigation of these fundamental properties. Computational studies, such as those employing Density Functional Theory (DFT), could also provide valuable insights into its electronic structure and potential reactivity, guiding experimental efforts. scifiniti.com

Prospective Advancements in Synthesis and Derivatization

Advancements in synthetic organic chemistry offer promising avenues for the preparation and derivatization of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- . While specific methods for this compound are not detailed, general strategies for naphthopyran synthesis can be adapted.

Potential Synthetic Strategies:

Condensation Reactions: A plausible approach involves the condensation of a suitably substituted 2-naphthol (B1666908) derivative with a β-keto ester or a related three-carbon synthon bearing a methyl group at the appropriate position.

Transition Metal-Catalyzed Cyclizations: Modern catalytic methods, which have been successfully applied to the synthesis of other heterocyclic systems, could offer efficient and atom-economical routes. mdpi.com

Multi-component Reactions: One-pot, multi-component reactions are increasingly favored for their efficiency and could be developed for the construction of this specific naphthopyran core. nih.gov

Once synthesized, the ketone functionality at the 3-position serves as a versatile handle for a wide range of derivatization reactions. This opens up possibilities for creating a library of novel compounds with tailored properties.

Potential Derivatization Pathways:

Reaction TypePotential Products and Applications
Wittig Reaction Introduction of various substituted vinyl groups, potentially influencing photophysical or biological properties.
Reductive Amination Synthesis of amino-naphthopyran derivatives, which could have interesting pharmacological profiles.
Grignard/Organolithium Addition Creation of tertiary alcohols, leading to a diverse range of 3-substituted naphthopyrans.
Condensation with Active Methylene (B1212753) Compounds Formation of new heterocyclic rings fused to the pyranone core.

Potential for Expanded Applications in Advanced Materials and Chemical Biology

While the applications of 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- are currently speculative, its unique structure suggests potential in several cutting-edge fields.

Advanced Materials:

Novel Photoresponsive Materials: Should the compound exhibit interesting photophysical properties, it could be incorporated into polymers or other matrices to create novel photoresponsive materials. The rapid fading of some naphthopyrans upon protonation of N,N-disubstituted groups highlights the tunability of these systems. rsc.org

Luminescent Probes: The rigid, fused-ring system could form the basis for new fluorescent or phosphorescent probes for sensing specific analytes or for use in organic light-emitting diodes (OLEDs), especially if its derivatives exhibit favorable emission properties.

Mechanophores: The parent naphthopyran scaffold has been explored for its mechanochemical reactivity, where mechanical force can induce the ring-opening reaction. nih.gov Investigating the mechanochemical behavior of this specific derivative could lead to new force-responsive materials.

Chemical Biology:

Bioactive Scaffolds: The naphthopyran core is a privileged structure in medicinal chemistry. The introduction of the ketone and methyl groups may lead to compounds with novel biological activities. For instance, various naphthopyran derivatives have been investigated for their anticancer and antimicrobial properties. researchgate.netnih.gov

Molecular Probes: If derivatized with appropriate functional groups, 3H-Naphtho[2,1-b]pyran-3-one, 1-methyl- could be developed into molecular probes for imaging or sensing within biological systems. The potential for fluorescence and its modulation through interaction with biomolecules would be a key area of exploration.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 1-methyl-3H-naphtho[2,1-b]pyran-3-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via Pechmann condensation using 2,7-dihydroxy-naphthalene and ethyl acetoacetate in the presence of sulfuric acid, yielding angular benzocoumarin derivatives . Alternatively, Suzuki and Heck cross-coupling reactions are used for introducing pyridyl substituents at specific positions, with yields dependent on catalyst selection (e.g., Pd-based catalysts) and solvent polarity . Thermal analysis (TGA/DSC) is recommended to monitor reaction progress and byproduct formation .

Q. How can the crystal structure of 1-methyl-3H-naphtho[2,1-b]pyran-3-one derivatives be resolved, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic systems (space group C2/c) require careful refinement of thermal displacement parameters, particularly for methyl groups, which exhibit higher rotational freedom . Challenges include resolving disorder in substituents (e.g., methoxy groups) using SHELXL software with restraints on bond lengths and angles .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are contradictory spectral data resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1H^1H, 13C^{13}C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, 1H^1H NMR signals near δ 6.8–7.5 ppm confirm aromatic protons, while carbonyl groups appear at ~170 ppm in 13C^{13}C NMR . Contradictions between experimental and theoretical IR spectra (e.g., C=O stretching) are resolved via DFT calculations (B3LYP/6-31G**) to confirm tautomeric forms .

Advanced Research Questions

Q. How does the photochromic behavior of 1-methyl-3H-naphtho[2,1-b]pyran-3-one enable light-controlled metal ion binding, and how is this quantified?

  • Methodological Answer : UV irradiation induces a ring-opening reaction, generating a merocyanine dye with enhanced metal-binding affinity. Binding constants (KdK_d) for Ca2+^{2+}, Mg2+^{2+}, and Sr2+^{2+} are measured via fluorescence titration in buffered solutions (pH 7.6). The open form shows a 77-fold higher affinity for Ca2+^{2+} than the closed form, validated by stopped-flow spectroscopy .

Q. What computational methods are used to predict the bioactivity of substituted derivatives, and how do steric effects modulate enzyme inhibition?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess interactions with enzymes like elastase and hyaluronidase. Substituents at the 1-methyl position increase steric hindrance, reducing IC50_{50} values by ~40% compared to unsubstituted analogs. QSAR models highlight the role of logP values in predicting membrane permeability .

Q. How do synthetic route variations (e.g., Suzuki vs. Heck reactions) impact the electronic properties and stability of pyridyl-substituted derivatives?

  • Methodological Answer : Suzuki coupling (Strategy A) produces electron-rich pyridyl derivatives with redshifted UV-Vis absorption (λmax_{\text{max}} ~450 nm), whereas Heck reactions (Strategy B) yield electron-deficient analogs prone to photodegradation. Stability is assessed via accelerated aging tests under UV light, with HPLC monitoring degradation products .

Q. What strategies mitigate data discrepancies in thermal analysis (e.g., DSC vs. TGA) for polymorphic forms of this compound?

  • Methodological Answer : Polymorphic transitions (e.g., enantiotropic vs. monotropic) are identified using combined DSC and hot-stage microscopy. Discrepancies between TGA mass loss and DSC endotherms are resolved via variable heating rates (5–20°C/min) and Kissinger analysis to distinguish decomposition from phase changes .

Data Contradiction Analysis

Q. How can conflicting reports on the biological activity of 1-methyl-3H-naphtho[2,1-b]pyran-3-one derivatives be reconciled?

  • Methodological Answer : Variations in assay conditions (e.g., buffer pH, solvent DMSO concentration) significantly alter IC50_{50} values. Standardization using positive controls (e.g., EDTA for metalloenzymes) and replicate experiments (n ≥ 3) reduces variability. Meta-analysis of literature data using Cohen’s d statistic quantifies effect sizes across studies .

Q. Why do computational predictions of substituent effects sometimes contradict experimental binding affinities?

  • Methodological Answer : Limitations in force field parameters (e.g., AMBER vs. CHARMM) for π-π stacking interactions lead to discrepancies. Hybrid QM/MM simulations (e.g., ONIOM method) improve accuracy by explicitly modeling electron density changes near substituents .

Methodological Tables

Technique Application Key Parameters Reference
SC-XRDCrystal structure resolutionSpace group C2/c, R-factor < 0.05
Fluorescence TitrationMetal-binding affinity measurementKdK_d at pH 7.6, λex_{\text{ex}} 280 nm
QSAR ModelingBioactivity predictionlogP, polar surface area, steric bulk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.